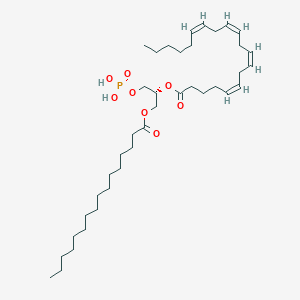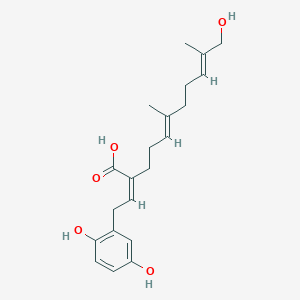![molecular formula C26H42N2O2 B1242476 (5Z,8Z,11Z,14Z)-20-cyano-N-[(2R)-1-hydroxypropan-2-yl]-16,16-dimethylicosa-5,8,11,14-tetraenamide](/img/structure/B1242476.png)
(5Z,8Z,11Z,14Z)-20-cyano-N-[(2R)-1-hydroxypropan-2-yl]-16,16-dimethylicosa-5,8,11,14-tetraenamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-1812 is an eicosanoid derivative related to anandamide. It acts as a potent and highly selective agonist for the cannabinoid receptor CB1, with a binding affinity (Ki) of 3.4 nanomolar at CB1 and 3870 nanomolar at CB2 . Unlike most related compounds, O-1812 is metabolically stable against rapid breakdown by enzymes and produces a cannabinoid-like discriminative effect in rats .
Preparation Methods
The synthesis of O-1812 involves several steps, starting with the preparation of the eicosanoid backbone. The key steps include:
Formation of the Eicosanoid Backbone: This involves the use of long-chain fatty acids and their derivatives.
Introduction of Functional Groups: The cyano group and the hydroxypropan-2-yl group are introduced through specific reactions.
Final Assembly: The final product is obtained by coupling the intermediate compounds under controlled conditions.
Chemical Reactions Analysis
O-1812 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: Substitution reactions can introduce different substituents on the eicosanoid backbone.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
O-1812 has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of eicosanoid derivatives.
Biology: It is used to investigate the role of cannabinoid receptors in various biological processes.
Medicine: O-1812 is studied for its potential therapeutic effects, particularly in pain management and neuroprotection.
Industry: It is used in the development of new cannabinoid-based drugs and products.
Mechanism of Action
O-1812 exerts its effects by binding to the cannabinoid receptor CB1. This binding activates the receptor, leading to various downstream effects, including modulation of neurotransmitter release and inhibition of adenylate cyclase. The molecular targets involved include the CB1 receptor and associated signaling pathways .
Comparison with Similar Compounds
O-1812 is unique compared to other similar compounds due to its high selectivity and metabolic stability. Similar compounds include:
Methanandamide: Another anandamide analog with different binding affinities and metabolic stability.
AM-1235: A synthetic cannabinoid with similar effects but different chemical structure.
AM-2232: Another synthetic cannabinoid with distinct pharmacological properties.
O-1812 stands out due to its specific binding profile and stability, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C26H42N2O2 |
|---|---|
Molecular Weight |
414.6 g/mol |
IUPAC Name |
(5Z,8Z,11Z,14Z)-20-cyano-N-[(2R)-1-hydroxypropan-2-yl]-16,16-dimethylicosa-5,8,11,14-tetraenamide |
InChI |
InChI=1S/C26H42N2O2/c1-24(23-29)28-25(30)19-15-12-10-8-6-4-5-7-9-11-13-16-20-26(2,3)21-17-14-18-22-27/h4-5,8-11,16,20,24,29H,6-7,12-15,17-19,21,23H2,1-3H3,(H,28,30)/b5-4-,10-8-,11-9-,20-16-/t24-/m1/s1 |
InChI Key |
WZQHSBKOWZOASP-QLZKPENWSA-N |
Isomeric SMILES |
C[C@H](CO)NC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\C(C)(C)CCCCC#N |
Canonical SMILES |
CC(CO)NC(=O)CCCC=CCC=CCC=CCC=CC(C)(C)CCCCC#N |
Synonyms |
O 1812 O-1812 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-butyl-1-(4-carboxybenzyl)-1H-5-imidazolylmethylamino]benzoic acid](/img/structure/B1242393.png)
![(E)-4-[2-[1-[[(2S,3R,4S,6S)-6-[(2R,3R,4R,6S)-6-[(2R,2'R,3'S,3aR,4R,4'R,6S,7S,7aR)-6-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5S,6S)-6-[(3aR,3'aS,4R,6'S,7R,7'R,7aS,7'aS)-7-(2,4-dihydroxy-6-methylbenzoyl)oxy-7'-hydroxyspiro[3a,6,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-4,2'-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran]-6'-yl]oxy-4-hydroxy-5-methoxy-2-(methoxymethyl)oxan-3-yl]oxy-3-hydroxy-5-methoxy-6-methyloxan-4-yl]oxy-4',7-dihydroxy-2',4,7a-trimethylspiro[3a,4,6,7-tetrahydro-[1,3]dioxolo[4,5-c]pyran-2,6'-oxane]-3'-yl]oxy-3-(3,5-dichloro-4-hydroxy-2-methoxy-6-methylbenzoyl)oxy-2-methyloxan-4-yl]oxy-3-methoxy-2,4-dimethyloxan-4-yl]amino]oxy-4-methylhexyl]-4-methylphenyl]but-3-enoic acid](/img/structure/B1242394.png)


![2-[(3alpha-Hydroxy-24-oxo-5beta-cholan-24-yl)amino]ethanesulfonate](/img/structure/B1242397.png)

![1-[4-(2,3-Dimethylphenyl)-1-piperazinyl]-2-(1-methyl-3-indolyl)ethanone](/img/structure/B1242400.png)
![Pyridinium, 1-methyl-4-[(methylphenylhydrazono)methyl]-, methyl sulfate](/img/structure/B1242402.png)
![5-Chloro-7-methyl-2-(4-methyl-[1,4]diazepan-1-yl)-benzooxazole](/img/structure/B1242407.png)
![Disodium;hydroxy-[[hydroxy(oxido)phosphoryl]-(4-methylsulfanylphenyl)sulfanylmethyl]phosphinate](/img/structure/B1242412.png)




